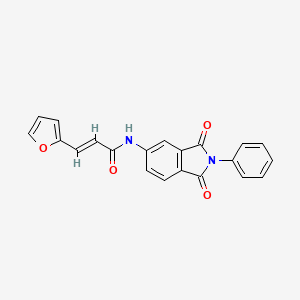
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. In
作用機序
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases. It also appears to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and proliferation, reduce the production of inflammatory cytokines, and have neuroprotective effects. Additionally, it has been shown to have antioxidant properties, which may contribute to its overall pharmacological effects.
実験室実験の利点と制限
One advantage of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1 in lab experiments is its potential pharmacological properties. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound 1 in lab experiments is its synthetic nature, which may limit its potential for clinical use.
将来の方向性
There are several future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1. One area of research could focus on its potential use in combination with other drugs or therapies to enhance its pharmacological effects. Additionally, further studies could investigate its potential use in treating other diseases and disorders, such as autoimmune diseases and cardiovascular disease. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound 1 to facilitate its use in clinical settings.
Conclusion
In conclusion, this compound 1 is a synthetic this compound that has been of interest to researchers due to its potential pharmacological properties. It has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. While its mechanism of action is not fully understood, it appears to act through multiple pathways and have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could further elucidate its potential therapeutic applications.
合成法
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1 involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with phenylhydrazine to form 2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione. This intermediate is then reacted with 2-furoyl chloride to form N-(2-furoyl)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione. Finally, this this compound is reacted with acrylic acid to form this compound.
科学的研究の応用
Compound 1 has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(1,3-dioxo-2-phenylisoindol-5-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(11-9-16-7-4-12-27-16)22-14-8-10-17-18(13-14)21(26)23(20(17)25)15-5-2-1-3-6-15/h1-13H,(H,22,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDKIAXUUCWDL-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-chlorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6105578.png)
![N-[1-(2-furyl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6105585.png)
![ethyl 2-[(3-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6105589.png)
![3-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-isoindolinone trifluoroacetate](/img/structure/B6105601.png)
![N-(3-bromophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6105608.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6105622.png)
![N-{4-[1,9-dioxo-8-(3-pyridinylmethyl)-8,9-dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B6105625.png)
![5-{1-[3-(1H-pyrrol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6105630.png)
![3,5-bis(difluoromethyl)-1-{[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6105643.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6105644.png)
![1-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6105646.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6105651.png)
![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![1-cyclohexyl-4-{[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6105677.png)